molecular formula C23H49ClN2O B1274166 N-(3-(Dimethylamino)propyl)stearamide monohydrochloride CAS No. 83607-13-0

N-(3-(Dimethylamino)propyl)stearamide monohydrochloride

Cat. No. B1274166
CAS RN: 83607-13-0
M. Wt: 405.1 g/mol
InChI Key: LVXUNJWLKCUTNF-UHFFFAOYSA-N
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Description

The compound N-(3-(Dimethylamino)propyl)stearamide monohydrochloride is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound . For instance, the synthesis and photochromic properties of a polymer bearing a similar dimethylamino propyl group are discussed . Additionally, the synthesis and structural analysis of a molecule with a dimethylamino propanamide moiety is presented . These studies suggest that the dimethylamino propyl group can be an integral part of various compounds, contributing to their chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves halogenated hydrocarbon amination reactions, as seen in the study of a molecule containing a dimethylamino propanamide group . This process typically includes the reaction of an initial raw material with dimethylamine hydrochloride to produce the target molecule. The synthesis is confirmed through various analytical techniques such as elemental analysis, infrared spectroscopy, nuclear magnetic resonance, mass spectrometry, and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of compounds related to N-(3-(Dimethylamino)propyl)stearamide monohydrochloride is characterized by techniques like X-ray diffraction. For example, the crystal structure of a related compound was determined to be of the monoclinic system with specific space group parameters . The dihedral angles between different groups within the molecule can be significant, as indicated by the 64.0° angle between substituted quinolyl and phenyl groups in the studied compound . Density functional theory (DFT) calculations are often used to optimize geometric bond lengths and angles, which are then compared with experimental X-ray diffraction values .

Chemical Reactions Analysis

The chemical reactions involving the dimethylamino propyl group can lead to changes in the physical properties of the compounds. For instance, the photochromic behavior of a polymer with a dimethylamino propyl group indicates reversible isomerization upon photoirradiation . This suggests that compounds with this group can undergo photo-induced chemical reactions that are reversible and can affect the material's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers containing the dimethylamino propyl group can be influenced by external stimuli such as light. The photochromic polymer described in one study exhibited changes in solution viscosity and ionic conductivity upon UV irradiation, which were reversible when the light source was removed . These findings demonstrate that the dimethylamino propyl group can impart responsive behavior to the materials, affecting their physical and chemical properties under certain conditions.

Scientific Research Applications

Polymer Synthesis and Characterization

N-(3-(Dimethylamino)propyl)stearamide monohydrochloride is used in the synthesis of novel polymers with specific properties. For instance, a cationic polymer was synthesized using N-[3-(dimethylamino)propyl] methacrylamide and exhibited the ability to switch from cationic to zwitterionic form upon irradiation. This characteristic was harnessed for DNA condensation and release, as well as for switching antibacterial activity from active to non-toxic, proving its potential in biotechnology applications (Sobolčiak et al., 2013). Additionally, the substance was involved in microwave-assisted synthesis of monomers leading to polymers that exhibit lower critical solution temperature (LCST) behavior in water, which can be manipulated through various chemical modifications (Schmitz & Ritter, 2007).

Bioconjugation Research

In medical research, compounds containing N-(3-(Dimethylamino)propyl)stearamide monohydrochloride have been utilized for bioconjugation. This technique is fundamental in developing medical applications, such as drug delivery systems. A systematic investigation of bioconjugations mediated by this compound on peptides and proteins identified specific conditions and side reactions influencing product formation, which is crucial for optimizing the use of bioconjugates in medical applications (Totaro et al., 2016).

Material Science and Engineering

The material properties of compounds synthesized with N-(3-(Dimethylamino)propyl)stearamide monohydrochloride have been extensively studied. Research has delved into the association of these compounds in various solvents, understanding their behavior in different chemical environments (Kamorina et al., 2019). Additionally, copolymerization studies involving this compound have been conducted to control compositional heterogeneity, a crucial factor in material science for customizing the properties of synthetic materials for specific applications (Kazantsev et al., 2014).

pH-sensitive Applications

N-(3-(Dimethylamino)propyl)stearamide monohydrochloride has been used to create pH-sensitive vesicles with significant potential for therapeutic agent or gene delivery systems. These vesicles show stability at physiological pH and undergo changes in shape and integrity in response to pH, making them suitable as delivery carriers in medical applications (Yang & Kim, 2009).

Safety And Hazards

“N-(3-(Dimethylamino)propyl)stearamide monohydrochloride” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . It is also mildly toxic to aquatic life .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]octadecanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3;/h4-22H2,1-3H3,(H,24,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXUNJWLKCUTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H49ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801003598
Record name N-[3-(Dimethylamino)propyl]octadecanimidic acid--hydrogen chloride (1/1)
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Molecular Weight

405.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Dimethylamino)propyl)stearamide monohydrochloride

CAS RN

83607-13-0
Record name Octadecanamide, N-[3-(dimethylamino)propyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-(Dimethylamino)propyl)stearamide monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083607130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(Dimethylamino)propyl]octadecanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(dimethylamino)propyl]stearamide monohydrochloride
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